

# Application Note: Determination of Calcium Content in Pharmaceutical Tablets using Thermogravimetric Analysis (TGA)

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## Compound of Interest

Compound Name: Calcium citrate

Cat. No.: B1193920

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AN-TGA-024

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.<sup>[1][2][3]</sup> This application note details a robust method for determining the calcium content in pharmaceutical tablets, a critical quality control parameter. The method is based on the thermal decomposition of the calcium salt active pharmaceutical ingredient (API) to a stable residue of calcium oxide (CaO). The final calcium content is calculated stoichiometrically from the mass of the residue. This technique offers a reliable and efficient alternative to traditional wet chemistry methods.<sup>[4]</sup>

## Principle of the Method

Many calcium supplements contain calcium in the form of calcium carbonate ( $\text{CaCO}_3$ ) or **calcium citrate** ( $\text{Ca}_3(\text{C}_6\text{H}_5\text{O}_7)_2$ ). When heated to a sufficiently high temperature in an inert or oxidative atmosphere, these salts undergo specific decomposition reactions, ultimately yielding calcium oxide (CaO) as a stable final residue.

The primary decomposition steps are:

- For Calcium Carbonate ( $\text{CaCO}_3$ ):  $\text{CaCO}_3(\text{s}) \rightarrow \text{CaO}(\text{s}) + \text{CO}_2(\text{g})$ [\[1\]](#)
- For **Calcium Citrate** ( $\text{Ca}_3(\text{C}_6\text{H}_5\text{O}_7)_2$ ): This decomposition is more complex and occurs in multiple stages, including dehydration and the formation of calcium carbonate as an intermediate, which then decomposes as shown above.[\[4\]](#)

By accurately measuring the initial mass of the tablet sample and the final mass of the CaO residue, the percentage of calcium in the original tablet can be calculated. TGA provides a direct measurement of these mass changes, allowing for precise quantification.

## Experimental Protocols

A detailed methodology for determining calcium content in tablets using TGA is provided below. This protocol is based on established methods and can be adapted for various TGA instruments.[\[5\]](#)[\[6\]](#)

### 1. Instrumentation and Equipment

- Thermogravimetric Analyzer (e.g., TA Instruments Q500, NETZSCH TG 209 F1 Libra® or similar)[\[7\]](#)[\[8\]](#)
- Analytical Balance (4-decimal place)
- Mortar and Pestle
- Sample Pans (Platinum or Alumina)
- Gases: High-purity nitrogen and/or air

### 2. Sample Preparation

- Weigh and record the average mass of at least 10 tablets.
- Grind the tablets into a fine, homogeneous powder using a mortar and pestle.[\[9\]](#)

- Accurately weigh approximately 10-15 mg of the powdered sample into a tared TGA sample pan. Record the exact mass.

### 3. TGA Instrument Parameters

The following instrumental parameters are recommended. These may be optimized depending on the specific tablet formulation and instrument.

Parameter	Value
Temperature Program	Ramp from ambient to 900°C at 10°C/min
Purge Gas	Nitrogen or Air
Flow Rate	50-100 mL/min
Sample Size	10-15 mg
Sample Pan	Platinum or Alumina

Note: An air purge can be used to facilitate the combustion of organic excipients at lower temperatures.

### 4. Data Analysis and Calculation

- The TGA thermogram will show mass loss as a function of temperature. Identify the final stable plateau at high temperatures (typically above 750°C), which corresponds to the mass of the calcium oxide (CaO) residue.
- Record the percentage of the final residue (mass %).
- Calculate the percentage of calcium in the tablet using the following formula:

$$\% \text{ Calcium} = (\% \text{ Residue}) \times (\text{Molar Mass of Ca} / \text{Molar Mass of CaO})$$

Where:

- Molar Mass of Ca = 40.08 g/mol

- Molar Mass of CaO = 56.08 g/mol
- $(\text{Molar Mass of Ca} / \text{Molar Mass of CaO}) = 0.7147$

$$\% \text{ Calcium} = (\% \text{ Residue}) \times 0.7147$$

### Data Presentation

The following table summarizes typical results obtained from the TGA analysis of a **calcium citrate** tablet, comparing the experimental results with a reference method (ICP-OES) and the theoretical value.[\[4\]](#)[\[9\]](#)

Table 1: Comparison of Calcium Content in **Calcium Citrate** Tablets

Analysis Method	Calcium Content (%)	Standard Deviation
TGA	17.77	N/A
ICP-OES	16.84	N/A
Theoretical Value	17.87	N/A

Data adapted from a study on **calcium citrate** tablets. The similarity between the TGA, ICP-OES, and theoretical values demonstrates the accuracy of the TGA method.[\[4\]](#)[\[9\]](#)

The following table illustrates the expected weight loss steps for the thermal decomposition of **calcium citrate**, leading to the final calcium oxide residue.

Table 2: Thermal Decomposition Stages of a **Calcium Citrate** Tablet Sample

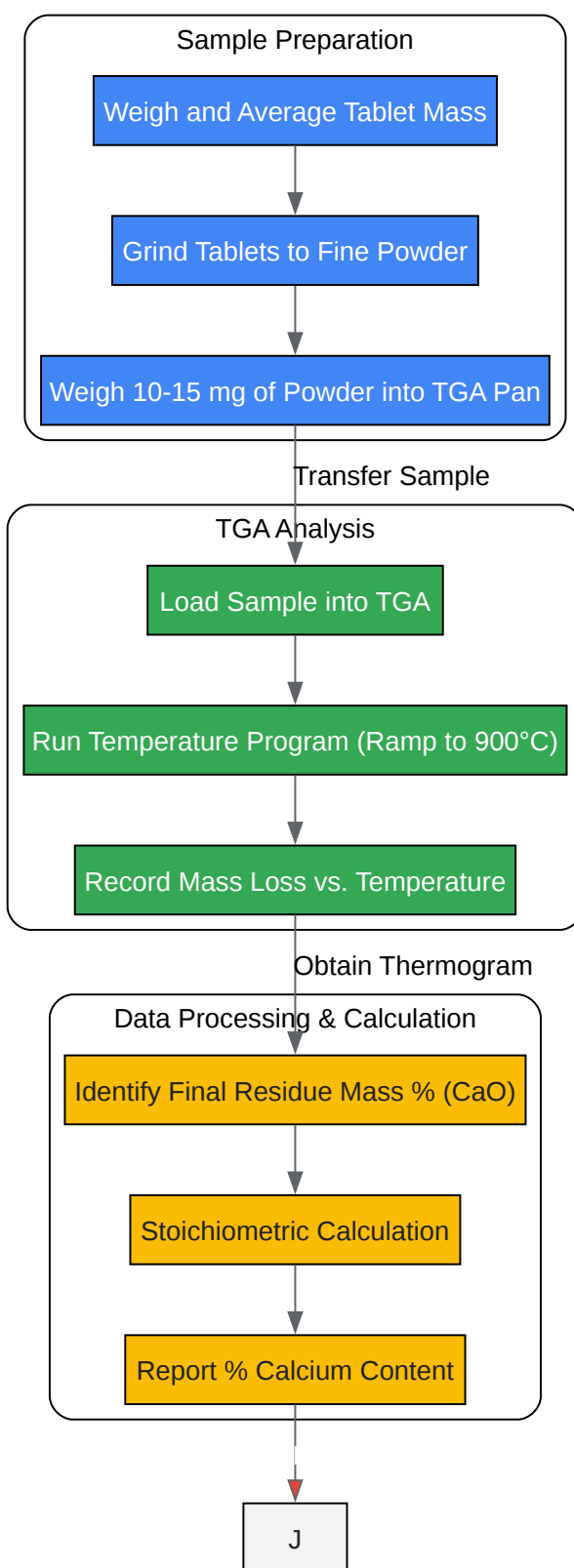
Decomposition Step	Temperature Range (°C)	Mass Loss (%)	Attributed To
1	35 - 101	5.2	Dehydration
2	101 - 152	5.9	Dehydration
3 & 4	152 - 463	38.9	Decomposition of citrate to $\text{CaCO}_3$
5	620 - 748	22.2	Decomposition of $\text{CaCO}_3$ to $\text{CaO}$

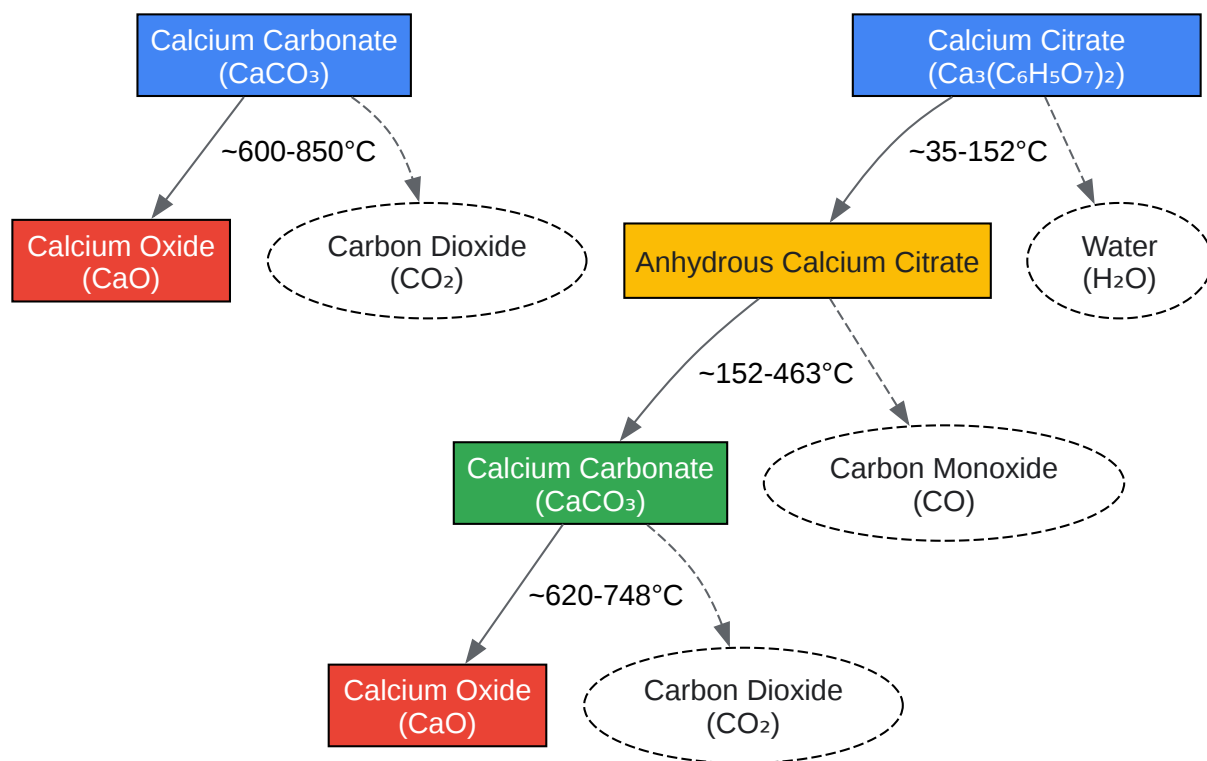
These temperature ranges and mass losses are indicative and can vary based on the specific formulation and experimental conditions.[\[4\]](#)

#### Visualizations

#### Experimental Workflow

The following diagram illustrates the logical workflow for the determination of calcium content in tablets using TGA.





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